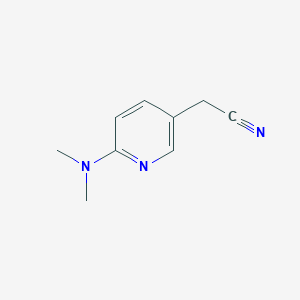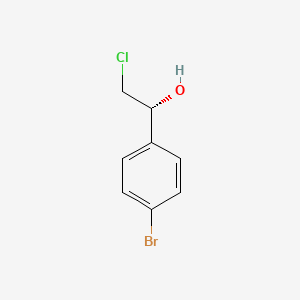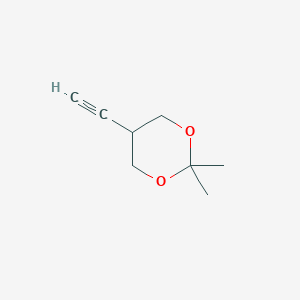
5-Ethynyl-2,2-dimethyl-1,3-dioxane
Übersicht
Beschreibung
“5,5-Dimethyl-1,3-dioxane” and “2-Ethyl-5,5-dimethyl-1,3-dioxane” are organic compounds . The latter has a molecular formula of C8H16O2, an average mass of 144.211 Da, and a monoisotopic mass of 144.115036 Da .
Synthesis Analysis
The synthesis of “5,5-Dimethyl-1,3-dioxane” derivatives has been reported in the literature . For instance, “5,5-Dimethyl-1,3-dioxane-2-ethanol” can be synthesized through the reaction of epichlorohydrin and isopropanol .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-5,5-dimethyl-1,3-dioxane” includes a dioxane ring with two methyl groups and one ethyl group attached .
Chemical Reactions Analysis
“5,5-Dimethyl-1,3-dioxane” derivatives exhibit interesting chemical properties. For example, a derivative containing 2,2-dimethyl-1,3-dioxane-4,6-dione exhibits aggregation-induced emission properties due to its highly twisted conformation .
Physical And Chemical Properties Analysis
“2-Ethyl-5,5-dimethyl-1,3-dioxane” has a density of 0.88, a boiling point of 154℃, and a flash point of 50° (122°F) .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Chemical Properties :
- 5,5-Disubstituted 2,2-dimethyl-1,3-dioxanes, a category that includes compounds like 5-Ethynyl-2,2-dimethyl-1,3-dioxane, predominantly exist in a chair conformation. The orientation of substituents, such as nitrogen-containing groups, influences this conformation (Kraiz, 1985).
- The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane have been studied, providing insights into their three-dimensional configurations (Coppernolle et al., 2010).
Synthesis and Reactivity :
- Selective hydrogenation of the exocyclic double bond in certain 2,2-dimethyl-1,3-dioxane derivatives has been achieved, leading to products with specific configurations (Krapivin et al., 1989).
- Synthesis methods for various 2,2-dimethyl-1,3-dioxane derivatives, including steps and yields, have been detailed, demonstrating the compound's versatility in organic synthesis (Pei, 2001).
Application in Molecular Studies :
- Certain 2,2-dimethyl-1,3-dioxane derivatives exhibit DPPH radical scavenging activity and cytotoxicity, which are important properties in pharmaceutical research (Kumar et al., 2014).
- The stereostructure of 2-ethynyl-substituted 2,4,4-trimethyl-1,3-dioxanes, closely related to this compound, has been analyzed. This provides insights into the spatial arrangement of atoms and their impact on chemical properties (Kosulina et al., 1998).
Safety and Hazards
While specific safety and hazard information for “5-Ethynyl-2,2-dimethyl-1,3-dioxane” is not available, it’s important to handle all chemicals with care. For example, “5,5-Dimethyl-1,3-dioxane-2-ethanol” is an organic compound that can cause irritation to the eyes and skin. It’s recommended to avoid skin and eye contact, wear protective gloves and eyewear when necessary, and store and handle it away from open flames and heat sources .
Wirkmechanismus
Biochemical Pathways
It’s known that derivatives of 2,2-dimethyl-1,3-dioxanes exist in the chair conformation with primarily an axial orientation of the nitrogen-containing substituent .
Pharmacokinetics
Similar compounds like 5,5-dimethyl-1,3-dioxane-2-ethanol have a density of 1031g/mL at 25°C, a boiling point of 55-63 °C (Press: 01 Torr), and a vapor pressure of 00155mmHg at 25°C . These properties could potentially impact the bioavailability of 5-Ethynyl-2,2-dimethyl-1,3-dioxane.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Eigenschaften
IUPAC Name |
5-ethynyl-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-7-5-9-8(2,3)10-6-7/h1,7H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJQUDFBFGZFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



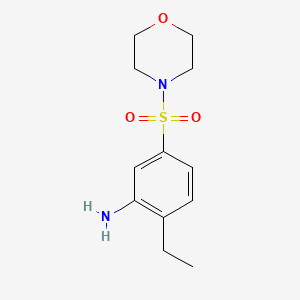
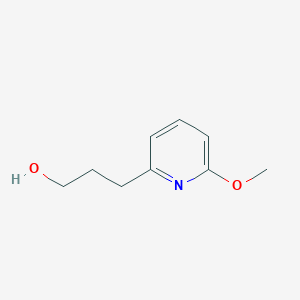

![[(E)-2-nitrovinyl]sulfonylbenzene](/img/structure/B3183635.png)

![ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate](/img/structure/B3183650.png)
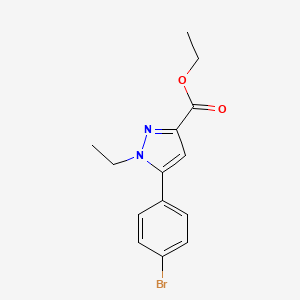


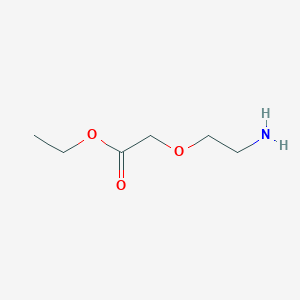
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)

